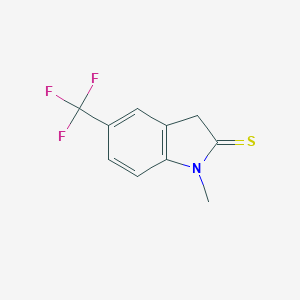
1-Methyl-5-(trifluoromethyl)indoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(trifluoromethyl)indoline-2-thione, also known as MTIT, is a chemical compound that has gained interest in scientific research due to its unique properties. MTIT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized through various methods and has been studied for its potential applications in different fields of research.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation. 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been shown to inhibit the activity of thioredoxin reductase, an enzyme involved in the redox regulation of cellular processes. The inhibition of thioredoxin reductase by 1-Methyl-5-(trifluoromethyl)indoline-2-thione leads to the accumulation of reactive oxygen species in cancer cells, resulting in cell death.
Effets Biochimiques Et Physiologiques
1-Methyl-5-(trifluoromethyl)indoline-2-thione has been shown to have biochemical and physiological effects in preclinical studies. In vitro studies have shown that 1-Methyl-5-(trifluoromethyl)indoline-2-thione inhibits the growth of cancer cells and induces apoptosis, a process of programmed cell death. In vivo studies have shown that 1-Methyl-5-(trifluoromethyl)indoline-2-thione reduces tumor growth in animal models of cancer. 1-Methyl-5-(trifluoromethyl)indoline-2-thione has also been shown to have antioxidant properties and can scavenge free radicals in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-5-(trifluoromethyl)indoline-2-thione has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and stored. 1-Methyl-5-(trifluoromethyl)indoline-2-thione also has a high solubility in organic solvents, making it suitable for use in various assays. However, one limitation is that 1-Methyl-5-(trifluoromethyl)indoline-2-thione has a low water solubility, which can affect its bioavailability in vivo. Another limitation is that the mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is not fully understood, which can hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research of 1-Methyl-5-(trifluoromethyl)indoline-2-thione. One direction is to investigate the potential of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of 1-Methyl-5-(trifluoromethyl)indoline-2-thione in vivo. Another direction is to explore the use of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a precursor for the synthesis of metal sulfide nanoparticles with potential applications in catalysis and photovoltaics. Additionally, the potential of 1-Methyl-5-(trifluoromethyl)indoline-2-thione as a chelating agent for heavy metal ions in wastewater treatment can be further investigated.
Méthodes De Synthèse
1-Methyl-5-(trifluoromethyl)indoline-2-thione can be synthesized through various methods, including the reaction between 2-aminobenzotrifluoride and carbon disulfide in the presence of sodium hydroxide. Another method involves the reaction between 2-aminobenzotrifluoride and sulfur in the presence of a reducing agent such as sodium borohydride. The synthesis of 1-Methyl-5-(trifluoromethyl)indoline-2-thione is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
1-Methyl-5-(trifluoromethyl)indoline-2-thione has been studied for its potential applications in different fields of research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been investigated for its anticancer properties and has shown promising results in preclinical studies. In material science, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been used as a precursor for the synthesis of metal sulfide nanoparticles. In environmental science, 1-Methyl-5-(trifluoromethyl)indoline-2-thione has been studied for its potential use as a chelating agent for heavy metal ions in wastewater treatment.
Propriétés
Numéro CAS |
156136-69-5 |
|---|---|
Nom du produit |
1-Methyl-5-(trifluoromethyl)indoline-2-thione |
Formule moléculaire |
C10H8F3NS |
Poids moléculaire |
231.24 g/mol |
Nom IUPAC |
1-methyl-5-(trifluoromethyl)-3H-indole-2-thione |
InChI |
InChI=1S/C10H8F3NS/c1-14-8-3-2-7(10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3 |
Clé InChI |
QYWOXYKIBDYKMP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
SMILES canonique |
CN1C(=S)CC2=C1C=CC(=C2)C(F)(F)F |
Synonymes |
2H-Indole-2-thione, 1,3-dihydro-1-methyl-5-(trifluoromethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



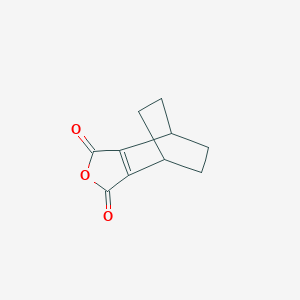
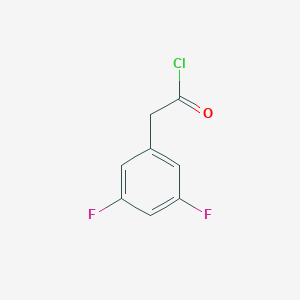
![N-[(2S)-3-oxobutan-2-yl]acetamide](/img/structure/B118593.png)
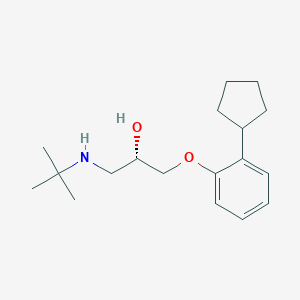
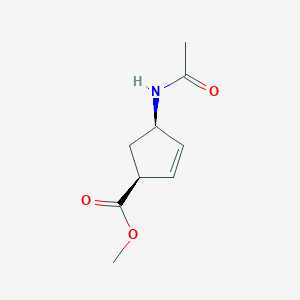
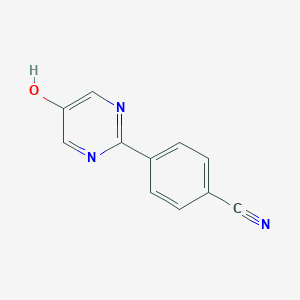
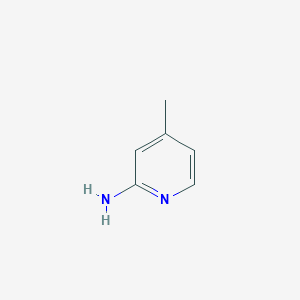
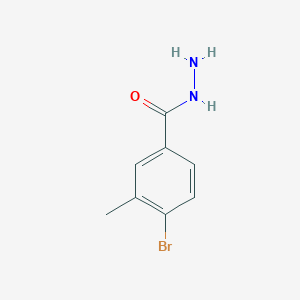
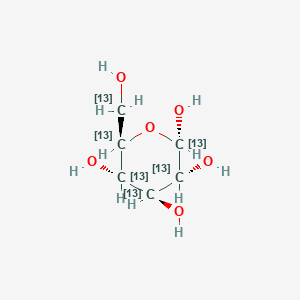
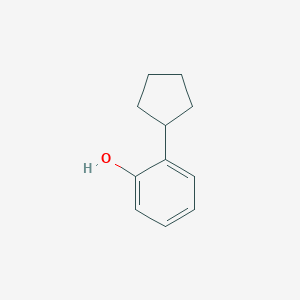
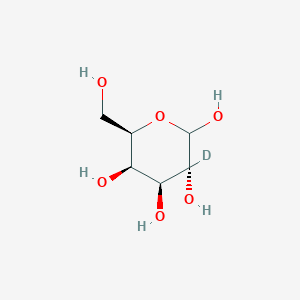
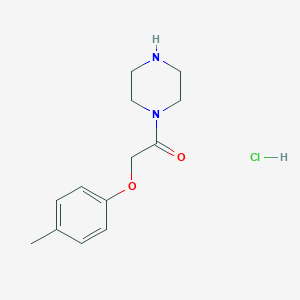
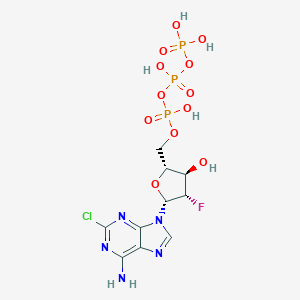
![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)